6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione
CAS No.: 83650-49-1
Cat. No.: VC19307653
Molecular Formula: C7H10N4O2
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83650-49-1 |
|---|---|
| Molecular Formula | C7H10N4O2 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 6-methyl-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |
| Standard InChI | InChI=1S/C7H10N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h3,9H,2H2,1H3,(H3,8,10,11,12,13) |
| Standard InChI Key | JWHNSXPWPYIOME-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=C(N1)C(=O)NC(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a bicyclic pteridine system (pyrimidine fused to pyrazine) with partial saturation at the 5,6,7,8-positions. Key features include:
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Methyl group at C6, enhancing hydrophobicity.
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Dione groups at C2 and C4, enabling hydrogen bonding and metal coordination .
Table 1: Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via cyclization reactions. One method involves:
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Condensation: Reacting 2,4,5-triaminopyrimidine with methylglyoxal under acidic conditions.
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Reduction: Catalytic hydrogenation to achieve partial saturation of the pyrazine ring .
Microwave-assisted synthesis (MWAS) has been explored for related pteridine derivatives, reducing reaction times from hours to minutes . For example, alkyl 4-arylsubstituted dihydropyridines were synthesized in 44–89% yields using solvent-free MWAS .
Table 2: Optimization Parameters for MWAS
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 50–80°C | +30% |
| Irradiation Power | 180–240 Watts | +25% |
| Reaction Time | 5–10 min | -90% vs. conventional |
Biological Relevance and Applications
Enzyme Cofactor Analog
6-Methyltetrahydropteridine derivatives act as synthetic cofactors for:
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Nitric oxide synthase (NOS): Facilitates NO production in vascular endothelia.
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Aromatic amino acid hydroxylases: Supports dopamine and serotonin synthesis .
Table 3: Bioactivity of Select Analogs
| Compound | Target | IC₅₀/Kᵢ |
|---|---|---|
| 4-Chloro-8-methyl-tetrahydropteridine | PI3K/mTOR | 2.8/6.8 nM |
| 6-Hydroxy-triazine-dione | DAAO | 50 nM |
Metabolic Stability and Pharmacokinetics
Resistance to Glucuronidation
Unlike kojic acid derivatives, the 6-hydroxy-1,2,4-triazine-3,5-dione scaffold in related compounds shows metabolic stability in liver microsomes, with <10% glucuronidation after 1 hr . This property enhances bioavailability for central nervous system targets .
Oral Bioavailability
In murine studies, the analog 11h (50 nM IC₅₀ for DAAO) achieved a plasma Cₘₐₓ of 1.2 µM after 2 hr, with a half-life of 3.5 hr . Co-administration with D-serine increased plasma D-serine levels by 2.5-fold, indicating potential for schizophrenia therapy .
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparison
| Compound | Substituents | Bioactivity (IC₅₀) |
|---|---|---|
| 6-Methyl-2,4-pteridinedione | C6-CH₃, C2/C4=O | 10 µM (DAAO) |
| Tetrahydrobiopterin (BH₄) | C6-CH₂-, C2/C4=O | 0.1 µM (NOS) |
| 4-Chloro-8-methyl-tetrahydropteridine | C4-Cl, C8-CH₃ | 2.8 nM (PI3K) |
Key differences include:
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Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition.
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Methyl groups improve membrane permeability but reduce enzymatic affinity .
Future Directions and Challenges
Synthetic Chemistry
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C–H functionalization: Introducing fluorinated or aryl groups at C7 could modulate target selectivity .
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Continuous flow systems: Scaling MWAS for industrial production (>90% purity at 10 kg/batch) .
Therapeutic Development
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